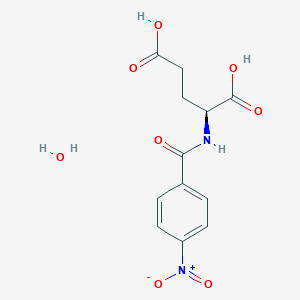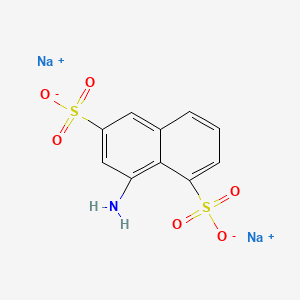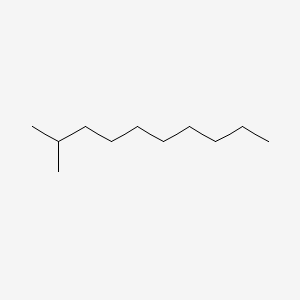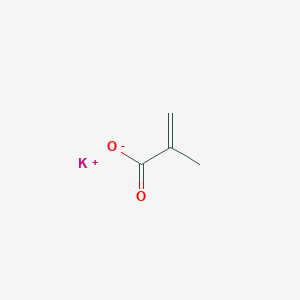
potassium;2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;2-methylprop-2-enoate, also known as potassium methacrylate, is an organic compound with the molecular formula C4H5KO2. It is a potassium salt of methacrylic acid and appears as a white crystalline powder. This compound is known for its use in various industrial applications, particularly in the production of polymers and resins .
准备方法
Synthetic Routes and Reaction Conditions
Potassium;2-methylprop-2-enoate can be synthesized through the neutralization reaction of methacrylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water and crystallizing the salt. The reaction can be represented as follows:
CH2=C(CH3)COOH+KOH→CH2=C(CH3)COOK+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as filtration, drying, and recrystallization to obtain the final product .
化学反应分析
Types of Reactions
Potassium;2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methacrylate) polymers, which are used in coatings, adhesives, and resins.
Substitution Reactions: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution: Reagents like sodium chloride or calcium chloride can be used to replace the potassium ion.
Major Products Formed
Poly(methacrylate) Polymers: Used in various industrial applications.
Substituted Methacrylates: Depending on the substituting cation.
Addition Products: Halogenated methacrylates or other addition compounds.
科学研究应用
Potassium;2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems.
Medicine: Utilized in the development of contact lenses and dental materials.
Industry: Applied in the production of adhesives, coatings, and ion-exchange resins.
作用机制
The mechanism of action of potassium;2-methylprop-2-enoate primarily involves its ability to polymerize and form cross-linked networks. In drug delivery systems, it forms hydrogels that can encapsulate and release drugs in a controlled manner. The potassium ion can also participate in ion-exchange processes, making it useful in water treatment and purification .
相似化合物的比较
Similar Compounds
Sodium methacrylate: Similar in structure but contains sodium instead of potassium.
Calcium methacrylate: Contains calcium and is used in similar applications.
Ammonium methacrylate: Contains ammonium and is used in polymer synthesis.
Uniqueness
Potassium;2-methylprop-2-enoate is unique due to its specific ion-exchange properties and its ability to form stable polymers with desirable mechanical and chemical properties. Its potassium ion provides distinct advantages in certain applications, such as enhanced solubility and reactivity compared to its sodium and calcium counterparts .
属性
IUPAC Name |
potassium;2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLCSBYSPJHDJX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
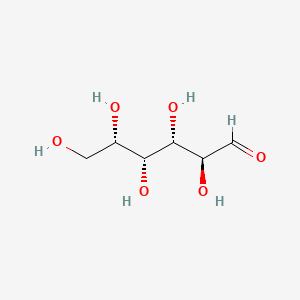
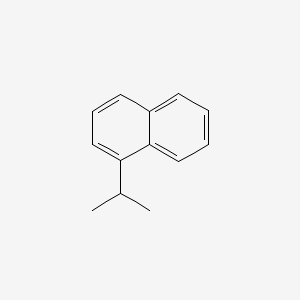
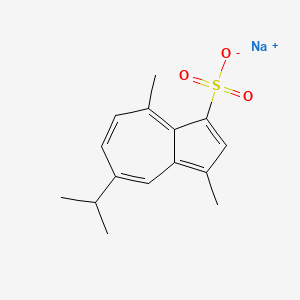
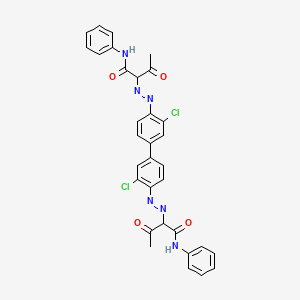
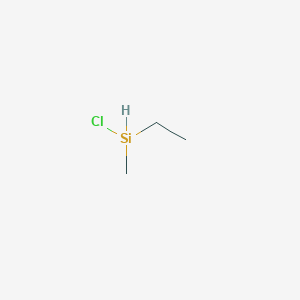
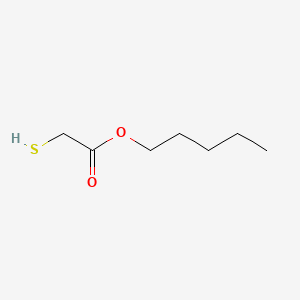
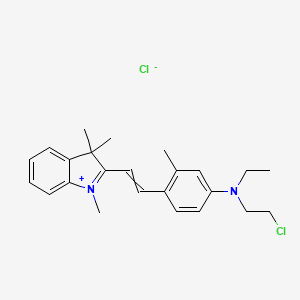
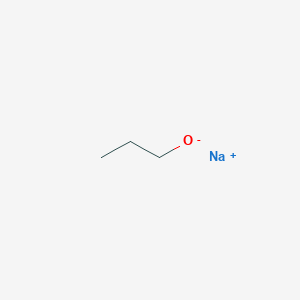
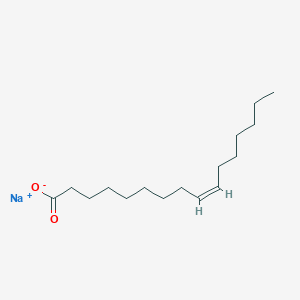
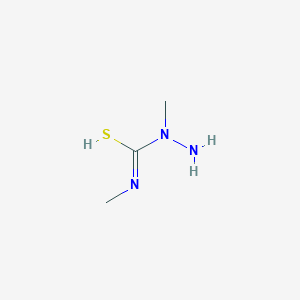
![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)
